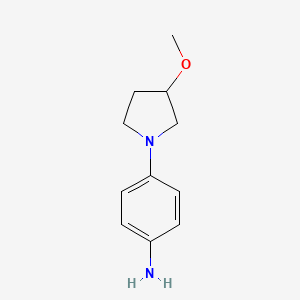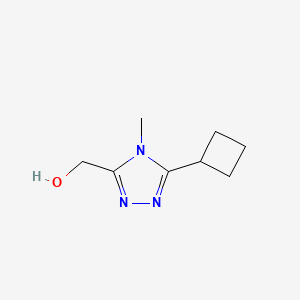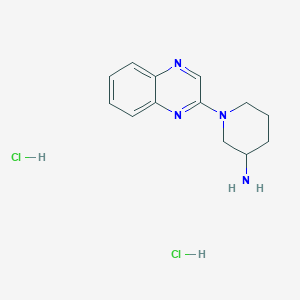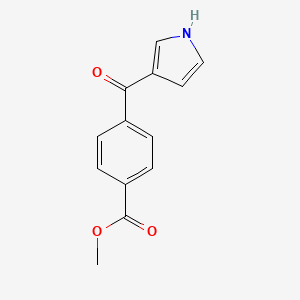![molecular formula C12H10ClN3O B1431090 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1552162-51-2](/img/structure/B1431090.png)
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Übersicht
Beschreibung
“2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a chemical compound that has been studied for its potential pharmacological properties . The structure of this compound includes a pyrazole moiety, which is a five-membered heterocyclic ring that is particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” and similar compounds has been reported in the literature . The synthesis methods involve reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . The structures of the synthesized compounds were determined by IR, 1H NMR, and HRMS, and representative crystal structures were characterized using X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” has been analyzed using various techniques. For instance, the conformation of the six-membered heterocyclic ring is close to a screw-boat . The crystal packing is stabilized by weak intermolecular C-H⋯O interactions and is also consolidated by C-H⋯π interactions .
Chemical Reactions Analysis
The study on structure-activity relationships showed that compounds with a 4-chlorophenyl group at the pyrazole moiety, such as “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one”, had much more inhibitory effects .
Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown promise as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Researchers have found that derivatives of pyrazolo[1,5-A]pyrazin-4(5H)-one, such as those mentioned in the study, exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range . This suggests that the compound could be a valuable tool for developing new cancer therapies.
Drug Design and Development
The structural features of this compound make it a valuable scaffold for designing novel drugs. Its ability to bind with CDK2 and induce apoptosis in tumor cells highlights its potential as a lead compound in drug discovery. The compound’s molecular docking simulations have confirmed a good fit into the CDK2 active site, which is essential for its inhibitory activity . This property can be exploited to design more potent and selective inhibitors for therapeutic use.
Pharmacokinetics and ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic properties of new drugs. The compound has been subjected to these studies, and the results indicate suitable pharmacokinetic properties, which are predictive of its antitumor activity . This information is vital for understanding how the compound behaves in the body and its potential as a drug candidate.
Molecular Modeling Investigations
The compound’s ability to fit well into the active site of CDK2 also makes it an excellent candidate for molecular modeling studies. These studies can provide insights into the interactions between the compound and the target protein, which is valuable for understanding the mechanism of action and for optimizing the compound’s structure for better efficacy .
Neuroprotective and Anti-inflammatory Research
Although not directly related to the compound , similar structures, such as triazole-pyrimidine hybrids, have demonstrated neuroprotective and anti-inflammatory properties . This suggests that with further modification, the compound could potentially be explored for its effects on neurological disorders and inflammation.
Antitumor Activity Prediction
The compound’s structure-activity relationship (SAR) can be studied to predict its antitumor activity. By analyzing the compound’s interactions with various cancer cell lines and its inhibitory effects on CDK2, researchers can predict its efficacy in treating different types of cancer .
Cell Cycle Progression Studies
The compound has been shown to alter cell cycle progression in cancer cells, which is a key factor in controlling cell growth and division . Studying how this compound affects the cell cycle can provide valuable insights into its potential use in cancer treatment, particularly in terms of inducing cell cycle arrest and promoting apoptosis in cancer cells.
Zukünftige Richtungen
The future directions for the study of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications. Given the diverse pharmacological activities of pyrazole derivatives, these compounds could be of interest in the development of new drugs for various medical conditions .
Wirkmechanismus
Target of Action
Some pyrazine derivatives have been found to inhibit c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .
Mode of Action
These compounds interact with c-Met kinase, inhibiting its activity and thus potentially disrupting cancer cell proliferation .
Biochemical Pathways
By inhibiting c-Met kinase, these compounds could affect various signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of c-Met kinase can lead to a decrease in tumor cell proliferation, making these compounds potential anti-cancer agents .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEMYWLQNWNDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1431007.png)
![Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431010.png)
![6-(2-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1431011.png)



![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)


![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)

![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)
![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)